molecular formula C22H26ClNO3 B14505817 L-2-alpha-Tropinyl benzilate hydrochloride CAS No. 64520-33-8

L-2-alpha-Tropinyl benzilate hydrochloride

Cat. No.: B14505817
CAS No.: 64520-33-8
M. Wt: 387.9 g/mol
InChI Key: YSKRBSYNQLTHMW-VJJOGWKDSA-N
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Description

L-2-alpha-Tropinyl benzilate hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its molecular structure, which includes a tropinyl group and a benzilate moiety, making it a subject of interest in both organic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2-alpha-Tropinyl benzilate hydrochloride typically involves the reaction of tropine with benzilic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is then purified through various techniques, such as crystallization and chromatography, to meet the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

L-2-alpha-Tropinyl benzilate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors like temperature, solvent, and reaction time being critical .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the benzilate moiety .

Scientific Research Applications

L-2-alpha-Tropinyl benzilate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-2-alpha-Tropinyl benzilate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which it is studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-2-alpha-Tropinyl benzilate hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of a tropinyl group and a benzilate moiety. This structural uniqueness contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds .

Properties

CAS No.

64520-33-8

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

[(2R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C22H25NO3.ClH/c1-23-18-12-14-19(23)20(15-13-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-20,25H,12-15H2,1H3;1H/t18?,19?,20-;/m1./s1

InChI Key

YSKRBSYNQLTHMW-VJJOGWKDSA-N

Isomeric SMILES

CN1C2CC[C@H](C1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl

Canonical SMILES

CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl

Origin of Product

United States

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